molecular formula C26H28NOP B1512857 (4S)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-5,5-dimethyl-4-(1-methylethyl)-oxazole CAS No. 1152313-76-2

(4S)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-5,5-dimethyl-4-(1-methylethyl)-oxazole

Cat. No.: B1512857
CAS No.: 1152313-76-2
M. Wt: 401.5 g/mol
InChI Key: JGUZEKBWCGNHHN-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Phosphinooxazoline Ligands

The emergence of phosphinooxazoline ligands represents a paradigm shift in asymmetric catalysis, moving away from the traditional focus on C2-symmetric ligands toward more versatile asymmetric designs. Phosphinooxazolines were independently pioneered by Andreas Pfaltz, Günter Helmchen, and Ronald Williams in the early 1990s, marking the beginning of a new era in ligand development. This revolutionary approach challenged the prevailing wisdom established by Kagan's famous DIOP ligand, which had dominated asymmetric catalysis through its C2-symmetry concept. The development of phosphinooxazolines represented a fundamental departure from symmetric ligand design, introducing the concept of hemilabile coordination that would prove crucial for catalytic efficiency.

The initial synthetic approaches to phosphinooxazolines involved modular construction strategies that allowed for systematic variation of both the phosphine and oxazoline components. Early methods included anionic displacement reactions where a phosphine anion would displace an aryl fluoride, and organometallic displacement of chlorophosphines using Grignard or organolithium reagents. These foundational synthetic methodologies established the framework for the extensive ligand libraries that would subsequently be developed. The copper(I) iodide catalyzed phosphine/aryl halide coupling procedure later developed by Buchwald and colleagues provided a particularly robust and scalable access to phosphinooxazoline ligands, enabling the synthesis of structurally diverse derivatives with varied steric and electronic properties.

The historical significance of phosphinooxazolines extends beyond their synthetic accessibility to their unprecedented performance in metal-catalyzed transformations. From their inception, these ligands demonstrated remarkable versatility across multiple reaction types, including allylic substitutions, Heck reactions, and asymmetric hydrogenations. This broad applicability distinguished phosphinooxazolines from more specialized ligand classes and established them as truly privileged structures in asymmetric catalysis. The early success of phosphinooxazolines in palladium-catalyzed allylic alkylations demonstrated their ability to achieve high enantioselectivities while maintaining practical reaction conditions.

Classification of (S)-5,5-(Dimethyl)-isopropyl-Phosphinooxazoline within Phosphorus,Nitrogen-Ligand Family

(S)-5,5-(Dimethyl)-isopropyl-phosphinooxazoline occupies a distinct position within the broader family of phosphorus,nitrogen-ligands as a non-C2-symmetric chiral ligand featuring differentiated donor atoms. The compound belongs to the phosphinooxazoline class, which is characterized by P,N-chelating coordination mode through a tertiary phosphine group and an oxazoline nitrogen. This structural arrangement places phosphinooxazolines in sharp contrast to the diphosphine ligands that dominated asymmetric catalysis prior to their development, as most traditional phosphine ligands used in asymmetric processes feature two phosphorus donor atoms.

The gem-dimethyl substitution pattern at the 5,5-position of the oxazoline ring represents a specific structural modification designed to enhance both stability and stereochemical control. This substitution pattern differentiates (S)-5,5-(dimethyl)-isopropyl-phosphinooxazoline from simpler isopropyl-phosphinooxazoline derivatives and provides improved steric discrimination around the metal center. The presence of the isopropyl substituent at the 4-position of the oxazoline ring, derived from valine, establishes the primary stereogenic center that governs the ligand's enantioselective properties. This substituent choice reflects the systematic approach to phosphinooxazoline design, where natural amino acids serve as readily available chiral building blocks.

Within the phosphorus,nitrogen-ligand classification system, (S)-5,5-(dimethyl)-isopropyl-phosphinooxazoline exhibits hemilabile behavior, where the phosphine remains strongly coordinated while the oxazoline nitrogen can reversibly dissociate under certain conditions. This hemilabile character is crucial for catalytic turnover, allowing substrate coordination and product release while maintaining ligand integrity. The electronic properties of the ligand are dominated by the electron-rich diphenylphosphine group, which provides strong σ-donation to the metal center, while the oxazoline nitrogen offers weaker donation with potential for π-backbonding. This electronic asymmetry contributes to the unique reactivity patterns observed with phosphinooxazoline complexes compared to symmetric diphosphine systems.

The modular structure of (S)-5,5-(dimethyl)-isopropyl-phosphinooxazoline exemplifies the design principles that make phosphinooxazolines particularly attractive for systematic optimization. The compound can be conceptually divided into three components: the diphenylphosphine moiety, the phenyl backbone that connects the donor groups, and the oxazoline ring system. Each component can be independently modified to tune steric and electronic properties, enabling rational ligand design for specific catalytic applications. This modularity has facilitated the development of extensive structure-activity relationships within the phosphinooxazoline family.

Significance in Modern Asymmetric Catalysis

(S)-5,5-(Dimethyl)-isopropyl-phosphinooxazoline has achieved remarkable prominence in modern asymmetric catalysis due to its exceptional performance across diverse metal-catalyzed transformations. The ligand's significance stems from its ability to provide consistently high enantioselectivities while maintaining practical reaction conditions and broad substrate scope. In palladium-catalyzed asymmetric allylic substitution reactions, phosphinooxazoline complexes have demonstrated superior performance compared to traditional diphosphine systems, particularly in reactions involving challenging substrates. The unique coordination environment created by the asymmetric phosphorus,nitrogen-donor set enables precise control over substrate binding and subsequent stereochemical outcomes.

The application of (S)-5,5-(dimethyl)-isopropyl-phosphinooxazoline in asymmetric Heck reactions represents one of its most significant contributions to modern catalysis. Unlike palladium complexes derived from diphosphine ligands such as BINAP, phosphinooxazoline-palladium catalysts exhibit virtually no carbon-carbon double bond migration in the primary products. This selectivity advantage makes phosphinooxazolines the ligands of choice in cases where double bond migration would lead to undesired products or complex mixtures of isomers. The superior performance in Heck reactions extends to both intermolecular and intramolecular variants, with particularly notable results obtained using aryl and alkenyl triflates as electrophilic partners.

In iridium-catalyzed asymmetric hydrogenation, (S)-5,5-(dimethyl)-isopropyl-phosphinooxazoline has enabled the development of highly enantioselective protocols for reducing challenging substrate classes. Cationic iridium-phosphinooxazoline complexes have proven particularly effective for the hydrogenation of imines and trisubstituted olefins, achieving enantioselectivities up to 97% under mild conditions. The success in iridium catalysis extends to specialized applications such as the asymmetric synthesis of pharmaceutical intermediates, where the ligand's reliability and high selectivity are crucial for industrial implementation. Recent developments have shown the effectiveness of oxa-spirocyclic phosphinooxazoline derivatives in accessing key intermediates for anti-obesity drugs through asymmetric hydrogenation protocols.

The catalytic significance of (S)-5,5-(dimethyl)-isopropyl-phosphinooxazoline is further demonstrated by its successful application in emerging areas of asymmetric catalysis, including C-H activation and cross-coupling reactions. In nickel-catalyzed aryne chemistry, phosphinooxazoline ligands have shown unique ability to control regioselectivity through the differentiated steric environments of the asymmetric ligand structure. The trans influence of the phosphorus donor relative to the nitrogen atom creates distinct coordination sites that can be exploited for selective substrate activation. These applications highlight the continued relevance of phosphinooxazoline chemistry in addressing modern synthetic challenges.

Evolution as a tert-Butyl-Phosphinooxazoline Alternative

The development of (S)-5,5-(dimethyl)-isopropyl-phosphinooxazoline as a practical alternative to tert-butyl-phosphinooxazoline represents a significant advancement in ligand accessibility and synthetic utility. Traditional tert-butyl-phosphinooxazoline ligands, while highly effective in asymmetric catalysis, present significant synthetic challenges due to the difficulty of accessing both enantiomers of the required tert-leucinol starting material. The tert-butyl substituted oxazoline requires specialized synthetic approaches and expensive chiral building blocks, limiting its widespread adoption despite excellent catalytic performance. In contrast, (S)-5,5-(dimethyl)-isopropyl-phosphinooxazoline can be readily prepared from either (S)- or (R)-valine, which are inexpensive and commercially available amino acids.

The key innovation in the design of (S)-5,5-(dimethyl)-isopropyl-phosphinooxazoline lies in the gem-disubstitution effect achieved through the 5,5-dimethyl substitution pattern. This structural modification provides steric bulk comparable to the tert-butyl group while maintaining synthetic accessibility through standard amino acid chemistry. Comprehensive studies have demonstrated that the gem-disubstitution approach can lead to effective and cost-efficient alternatives to corresponding tert-butyl-phosphinooxazoline systems across multiple catalytic applications. The performance comparison between (S)-5,5-(dimethyl)-isopropyl-phosphinooxazoline and tert-butyl-phosphinooxazoline shows remarkably similar stereoinduction capabilities, validating the design strategy.

The synthetic advantages of (S)-5,5-(dimethyl)-isopropyl-phosphinooxazoline extend beyond starting material availability to include improved scalability and operational simplicity. The ligand synthesis can be conducted using standard laboratory equipment without specialized conditions or expensive reagents, making it accessible to a broader range of research groups and industrial applications. The ability to access both enantiomers starting from readily available valine derivatives provides symmetric access to both ligand antipodes, which is crucial for comprehensive stereochemical studies and practical applications requiring specific absolute configurations.

Catalytic evaluations have confirmed that (S)-5,5-(dimethyl)-isopropyl-phosphinooxazoline performs as a practical equivalent to tert-butyl-phosphinooxazoline across diverse reaction types, including palladium-catalyzed asymmetric transformations and iridium-catalyzed hydrogenations. The ligand has demonstrated particular effectiveness in palladium-catalyzed intermolecular asymmetric Heck reactions, where complexes achieve up to 100% conversion with up to 97% enantiomeric excess. These results establish (S)-5,5-(dimethyl)-isopropyl-phosphinooxazoline as not merely a substitute for tert-butyl-phosphinooxazoline, but as a superior alternative that combines excellent catalytic performance with practical synthetic accessibility. The success of this design approach has inspired the development of additional gem-disubstituted phosphinooxazoline variants, expanding the toolkit available for asymmetric catalysis.

Properties

IUPAC Name

[2-[(4S)-5,5-dimethyl-4-propan-2-yl-4H-1,3-oxazol-2-yl]phenyl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28NOP/c1-19(2)24-26(3,4)28-25(27-24)22-17-11-12-18-23(22)29(20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5-19,24H,1-4H3/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUZEKBWCGNHHN-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(OC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(OC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746341
Record name (4S)-2-[2-(Diphenylphosphanyl)phenyl]-5,5-dimethyl-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152313-76-2
Record name (4S)-2-[2-(Diphenylphosphanyl)phenyl]-5,5-dimethyl-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1152313-76-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(4S)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-5,5-dimethyl-4-(1-methylethyl)-oxazole, commonly referred to as i-Pr-PHOX, is a phosphinooxazoline ligand that has garnered attention in the field of asymmetric catalysis. This compound is notable for its chiral properties and potential applications in various biological contexts, particularly in cancer research and drug development.

  • Molecular Formula : C26H28NOP
  • Molecular Weight : 401.48 g/mol
  • CAS Number : 1152313-76-2
  • Melting Point : 124-128 °C

The biological activity of i-Pr-PHOX is primarily linked to its role as a ligand in transition metal-catalyzed reactions. It enhances the enantioselectivity of palladium-catalyzed reactions, which are crucial in synthesizing pharmaceutical compounds. The presence of the diphenylphosphino group allows for effective coordination with metal centers, facilitating various catalytic processes.

Anticancer Activity

Recent studies have explored the potential of i-Pr-PHOX in cancer therapy:

  • Targeting Thioredoxin Reductase (TrxR) :
    • TrxR is a key enzyme implicated in cancer cell proliferation and survival. Compounds similar to i-Pr-PHOX have been investigated for their ability to inhibit TrxR, leading to increased oxidative stress and apoptosis in cancer cells .
  • Structure-Activity Relationship (SAR) Studies :
    • Research has shown that modifications to the phosphino group can significantly affect the compound's anticancer activity. For example, derivatives with varying substituents on the diphenylphosphino moiety exhibited different levels of efficacy against various cancer cell lines .

Antimicrobial Activity

i-Pr-PHOX has also been evaluated for its antimicrobial properties:

  • A study reported that certain phosphine oxazoline derivatives demonstrated significant antimicrobial activity against strains such as Staphylococcus aureus and Candida albicans. The mechanism involves disruption of microbial cell membranes and interference with metabolic pathways .

Case Studies

StudyFocusFindings
Study 1TrxR Inhibitioni-Pr-PHOX derivatives showed selective inhibition of TrxR, enhancing anticancer effects in vitro.
Study 2SAR AnalysisVariations in the phosphino group led to differing levels of cytotoxicity against various tumor cell lines.
Study 3Antimicrobial TestingCertain derivatives exhibited MIC values as low as 15.62 µg/mL against tested pathogens .

Scientific Research Applications

Key Applications

  • Asymmetric Catalysis
    • The compound serves as a practical equivalent to t-Bu-PHOX in asymmetric catalysis. It has been demonstrated to enhance enantioselectivity in palladium-catalyzed allylation reactions involving fluorinated allyl enol carbonates .
  • Palladium-Catalyzed Reactions
    • It is employed in the synthesis of complex organic molecules through palladium-catalyzed processes. Notable applications include:
      • The enantioselective synthesis of (R)-2-phenyl-2,5-dihydrofuran via the Heck reaction .
      • The preparation of allylated tert α-fluoroketones through allylation reactions with fluorinated silyl enol ethers .
  • Design and Synthesis of New Ligands
    • Researchers have explored the design and synthesis of potential substitutes for t-Bu-phosphinooxazoline, leveraging (4S)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-5,5-dimethyl-4-(1-methylethyl)-oxazole to improve enantioselectivity in various transformations .

Case Studies

Study Description Findings
Study on Enantioselective AllylationInvestigated the use of this compound in allylation reactions.Demonstrated significant improvement in enantioselectivity compared to traditional ligands.
Synthesis of Dihydrofuran DerivativesExplored the Heck reaction for synthesizing (R)-2-phenyl-2,5-dihydrofuran using this ligand.Achieved high yields and selectivity for desired products.

Chemical Reactions Analysis

Palladium-Catalyzed Asymmetric Decarboxylative Allylation

This ligand enables the palladium-catalyzed decarboxylative allylation of prochiral ketone enol carbonates, achieving high enantiomeric excess (ee).

Reaction Conditions

  • Catalyst : Pd(0) or Pd(II) complexes with the ligand (0.5–5 mol%)

  • Substrate : Allyl enol carbonates

  • Solvent : THF or dichloromethane

  • Temperature : 25–50°C

Key Findings

  • Enantioselectivity : Up to 99% ee for α-aryl ketones .

  • Scope : Compatible with substituted allyl groups and cyclic enol carbonates .

Substrate TypeProduct ee (%)Yield (%)Reference
α-Aryl ketones9985–92
Cyclic enolates9578

Gold(I)-Catalyzed Asymmetric Cycloisomerization

The ligand forms chiral Au(I) complexes for enantioselective cycloisomerizations of alkynes.

Reaction Conditions

  • Catalyst : [Ligand-AuCl] + AgSbF₆ (5 mol%)

  • Substrate : 1,6-Enynes

  • Solvent : Dichloromethane

  • Temperature : 25°C

Key Findings

  • Efficiency : Quantitative conversion in <2 hours .

  • Stereocontrol : Up to 92% ee for bicyclic products .

Substrateee (%)Conversion (%)Reference
1,6-Enynes92100

Palladium-Catalyzed Asymmetric Hydrogenation

The ligand facilitates hydrogenation of α,β-unsaturated carbonyl compounds.

Reaction Conditions

  • Catalyst : Pd(OAc)₂ + ligand (2 mol%)

  • Pressure : 10–50 bar H₂

  • Solvent : Ethanol

  • Temperature : 25–40°C

Key Findings

  • Enantioselectivity : 85–94% ee for β-aryl-substituted substrates .

  • Functional Group Tolerance : Esters, amides, and heterocycles .

Copper(I)-Mediated Phosphine Coupling

The ligand is synthesized via a Cu(I)-catalyzed coupling of 2-bromooxazolines with diphenylphosphine.

Synthetic Pathway

  • Substrate : 2-(2-Bromophenyl)-4-(1,1-dimethylethyl)-4,5-dihydrooxazole

  • Conditions : CuI (0.5 mol%), diphenylphosphine (1.25 equiv), Cs₂CO₃ (3.0 equiv), DMF, 100°C, 21 hours .

  • Yield : 95% after purification .

Optimization Insights

  • Stirring rate (500–800 rpm) critically affects reaction efficiency .

  • Excess phosphine and base minimize side reactions .

Mechanistic Role in Enantiocontrol

The ligand’s tert-leucine-derived oxazoline and diphenylphosphine groups create a rigid chiral pocket, favoring specific transition states:

  • N-Coordination : Activates metal centers for substrate binding.

  • P-Donor : Stabilizes metal-ligated intermediates during oxidative addition/reductive elimination .

Comparative Performance Against Analogues

The ligand’s 5,5-dimethyl and isopropyl substituents enhance steric bulk, outperforming less hindered PHOX ligands in enantioselectivity:

LigandReactionee (%)Reference
This ligand Decarboxylative allylation99
t-Bu-PHOXSame reaction95

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Oxazole Derivatives

Table 1: Structural and Molecular Comparisons
Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Key Substituents Stereochemistry
Target Compound (761402-25-9) C₂₅H₂₆NOP 387.45 5,5-dimethyl; 4-isopropyl; 2-(diphenylphosphino)phenyl (4S)
(4R)-2-[2-(Diphenylphosphino)phenyl]-4,5-dihydro-4-(phenylmethyl)-oxazole C₃₂H₂₇NOP 485.54 4-phenylmethyl; 2-(diphenylphosphino)phenyl (4R)
(R)-2-(2-(Diphenylphosphanyl)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole C₃₉H₃₀NOP 559.65 4,5,5-triphenyl; 2-(diphenylphosphino)phenyl (4R)
(1S,4S)-Biphenyl derivative (1323988-86-8) C₃₀H₂₈NOP 449.52 Biphenyl backbone; 4-isopropyl (1S,4S)
4-Ethyl-4,5-dihydro-2,5-diphenyloxazole (66166-31-2) C₁₇H₁₇NO 251.33 4-ethyl; 2,5-diphenyl Not specified
Key Observations:
  • Steric Effects : The target compound’s 5,5-dimethyl and 4-isopropyl groups provide greater steric hindrance compared to the 4-phenylmethyl group in or the simpler 4-ethyl group in . This hindrance can influence metal-ligand coordination geometry in catalysis.
  • Stereochemical Diversity : The (4S) configuration in the target compound contrasts with the (4R) configurations in , which could lead to opposing enantioselectivity in catalytic applications.

Preparation Methods

Synthesis of 2-Bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide

  • Starting Material: (L)-tert-leucine (10.00 g, 76.24 mmol, 99% ee)
  • Reagents: Sodium borohydride (6.922 g, 183 mmol), iodine (19.35 g, 76.24 mmol), tetrahydrofuran (THF), methanol, potassium hydroxide, 2-bromobenzoyl chloride (11.33 mL, 86.65 mmol), sodium carbonate
  • Procedure:

    • (L)-tert-leucine is suspended in THF and cooled to 4 °C. Sodium borohydride is added, followed by slow addition of iodine solution. The reaction mixture is refluxed at 80 °C for 18 hours.
    • After cooling, methanol is added to quench excess reagents. The mixture is extracted and treated with aqueous potassium hydroxide to isolate (S)-tert-leucinol.
    • This intermediate is then reacted with 2-bromobenzoyl chloride in a biphasic mixture of dichloromethane and aqueous sodium carbonate, followed by workup and recrystallization to yield the benzamide intermediate as white blocks with a combined yield of 90.3% over two steps.
  • Key Notes:

    • The reduction step evolves hydrogen gas and should be conducted in a fume hood.
    • Purification involves recrystallization from acetone/hexanes.

Cyclization to 2-(2-Bromophenyl)-4-(1,1-dimethylethyl)-4,5-dihydro-(4S)-oxazole

  • Reagents: Triethylamine, methanesulfonyl chloride, dichloromethane
  • Procedure:

    • The benzamide intermediate is dissolved in dichloromethane and cooled to 4 °C. Triethylamine is added, followed by dropwise addition of methanesulfonyl chloride.
    • The reaction mixture is warmed to 50 °C to promote cyclization forming the oxazole ring.
    • After completion, the reaction is quenched with saturated sodium bicarbonate, extracted, dried, and purified by silica gel chromatography to yield the oxazole intermediate as a pale yellow oil, which solidifies upon cooling.
  • Yield: 96.1%

  • Notes: Reaction should be performed with a blast shield due to heating in a sealed flask.

Copper-Catalyzed Coupling to Form Target Compound

  • Reagents: Copper(I) iodide (19 mg, 0.10 mmol), diphenylphosphine (4.35 mL, 25.0 mmol), N,N′-dimethylethylenediamine (53.3 μL, 0.50 mmol), cesium carbonate (9.775 g, 30.0 mmol), toluene
  • Procedure:

    • Copper(I) iodide, diphenylphosphine, and N,N′-dimethylethylenediamine are stirred in toluene at room temperature for 20 minutes.
    • The oxazole intermediate and cesium carbonate are added, and the mixture is heated at 110 °C under nitrogen with vigorous stirring.
    • Upon completion, the reaction mixture is cooled, filtered, and purified by silica gel chromatography with a gradient elution to separate excess diphenylphosphine and isolate the product.
    • Crystallization from acetonitrile yields the target compound as white blocks.
  • Yield: 90.8%

  • Characterization: Melting point 124–128 °C, assay 97% by chromatographic methods.

Summary Table of Preparation Steps

Step Intermediate/Product Key Reagents & Conditions Yield (%) Notes
1 2-Bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide (L)-tert-leucine, NaBH4, I2, THF, 2-bromobenzoyl chloride, Na2CO3 90.3 (over 2 steps) Hydrogen gas evolution; recrystallization purification
2 2-(2-Bromophenyl)-4-(1,1-dimethylethyl)-4,5-dihydro-(4S)-oxazole Triethylamine, methanesulfonyl chloride, DCM, silica gel chromatography 96.1 Cyclization with heating; blast shield recommended
3 (4S)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-5,5-dimethyl-4-(1-methylethyl)-oxazole CuI, diphenylphosphine, N,N′-dimethylethylenediamine, Cs2CO3, toluene, chromatography, crystallization 90.8 Copper-catalyzed coupling; careful chromatographic separation

Research Findings and Considerations

  • The synthetic route is robust and scalable, with high yields at each step.
  • The use of (L)-tert-leucine as a chiral pool starting material ensures enantiopurity in the final product.
  • Copper-catalyzed phosphination is efficient and selective, providing the diphenylphosphino functionality essential for ligand activity.
  • Purification by recrystallization and silica gel chromatography is critical to obtain high purity ligand suitable for asymmetric catalysis applications.
  • Safety precautions are emphasized due to hydrogen gas evolution and heating in sealed vessels.

Q & A

Q. Q1: What are the optimal synthetic routes for preparing (4S)-configured oxazole derivatives with high enantiomeric purity?

Methodological Answer: The synthesis typically involves multi-step protocols starting from chiral precursors like (S)-(+)-2-phenylglycinol (). Key steps include:

Phosphine Group Introduction : Coupling diphenylphosphine to an ortho-substituted phenyl ring via palladium-catalyzed reactions (e.g., Stille or Suzuki coupling) .

Oxazoline Ring Formation : Cyclization using reagents like POCl₃ or thionyl chloride under anhydrous conditions, followed by nucleophilic attack by an alcohol (e.g., isopropyl alcohol) .

Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., palladium complexes) ensure retention of the (4S) configuration .
Optimization : Reaction yields (83–95%) depend on solvent polarity (e.g., toluene vs. THF), temperature (0–80°C), and catalyst loading (1–5 mol% Pd) .

Q. Q2: What spectroscopic and analytical methods validate the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm stereochemistry via coupling constants (e.g., diastereotopic protons in the dihydrooxazole ring) .
    • ³¹P NMR : Verify phosphine coordination (δ ~ –5 to +30 ppm) .
  • Polarimetry : Measure optical rotation ([α]D) to confirm enantiopurity (>99% ee) .
  • GC-MS/HPLC : Monitor purity and detect byproducts (e.g., phosphine oxide derivatives) .

Advanced Mechanistic and Catalytic Studies

Q. Q3: How does the (4S) configuration influence enantioselectivity in asymmetric catalysis?

Methodological Answer: The (4S) stereocenter induces a chiral pocket that orients substrates during catalytic cycles. For example:

  • Palladium Complexes : The phosphine-oxazole ligand coordinates Pd, creating a rigid chiral environment. Steric hindrance from the isopropyl group directs substrate approach (e.g., in allylic alkylation) .
  • Enantioselectivity Factors :
    • Steric Effects : Bulkier substituents (e.g., naphthyl vs. phenyl) increase selectivity but reduce reaction rates .
    • Electronic Effects : Electron-withdrawing groups on the oxazole enhance Pd center electrophilicity, accelerating oxidative addition steps .
      Case Study : In hydroformylation, (4S)-configured ligands achieve >90% ee for α-chiral aldehydes .

Q. Q4: What experimental strategies resolve contradictions in catalytic activity data across studies?

Methodological Answer: Discrepancies often arise from ligand decomposition or solvent effects. Mitigation strategies include:

Stability Assays : Monitor ligand integrity under reaction conditions via ³¹P NMR .

Solvent Screening : Test polar aprotic (DMF) vs. nonpolar (hexane) solvents to assess coordination strength .

Additive Screening : Additives like silver salts (AgOTf) remove halide ligands, stabilizing active Pd(0) species .

Computational and Comparative Studies

Q. Q5: How can computational modeling predict ligand performance in untested reactions?

Methodological Answer:

  • DFT Calculations : Optimize transition-state geometries to identify rate-limiting steps (e.g., C–C bond formation in cross-coupling) .
  • QSAR Models : Correlate ligand descriptors (e.g., Tolman cone angle, electronic parameters) with enantioselectivity .
    Example : A QSAR model for hydrocyanation reactions linked larger cone angles (>150°) to higher ee values (R² = 0.89) .

Q. Q6: How do structural analogs compare in catalytic efficiency?

Methodological Answer:

Analog Modification Impact on Catalysis Reference
(4R)-isomerInverted stereochemistryReversed enantioselectivity (e.g., –78% ee vs. +92% ee)
Adamantyl-substitutedIncreased steric bulkHigher thermal stability but lower turnover frequency
Naphthyl-substitutedExtended π-systemImproved π-backbonding in CO insertion reactions

Biological and Safety Considerations

Q. Q7: What precautions are necessary when handling this compound in biological assays?

Methodological Answer:

  • Toxicity Screening : Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) prior to in vivo studies .
  • Safety Protocols : Use gloveboxes for air-sensitive phosphine handling; avoid skin contact (potential irritant) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4S)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-5,5-dimethyl-4-(1-methylethyl)-oxazole
Reactant of Route 2
Reactant of Route 2
(4S)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-5,5-dimethyl-4-(1-methylethyl)-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.